molecular formula C21H28F4N4O B6445082 1-ethyl-4-[4-({1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine CAS No. 2549064-44-8

1-ethyl-4-[4-({1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine

Cat. No.: B6445082
CAS No.: 2549064-44-8
M. Wt: 428.5 g/mol
InChI Key: VYTYDFSORPNZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-4-[4-({1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine is a piperazine-based compound featuring a 1-ethylpiperazine core connected via a but-2-yn-1-yloxy linker to a piperidin-4-yl group substituted with a 3-fluoro-5-(trifluoromethyl)pyridin-2-yl moiety. This structure combines rigidity (from the triple bond in the linker) and lipophilicity (from the trifluoromethyl and fluoro groups), which may enhance membrane permeability and target binding . Piperazine derivatives are known for their versatility in medicinal chemistry, with applications in antiviral, anticancer, and central nervous system (CNS) drug development .

The ethyl group on the piperazine ring may moderate toxicity compared to bulkier substituents, while the electron-withdrawing trifluoromethyl and fluoro groups on the pyridine ring could improve metabolic stability and receptor affinity . The compound’s molecular weight (~412–416 g/mol) suggests moderate bioavailability, though its solubility profile remains uncharacterized in the provided evidence.

Properties

IUPAC Name

1-ethyl-4-[4-[1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxybut-2-ynyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28F4N4O/c1-2-27-10-12-28(13-11-27)7-3-4-14-30-18-5-8-29(9-6-18)20-19(22)15-17(16-26-20)21(23,24)25/h15-16,18H,2,5-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTYDFSORPNZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28F4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Protein Kinase Modulation

The compound's structure suggests it may have potential as a protein kinase modulator. Similar compounds containing fluorinated pyridine rings and piperidine moieties have shown activity in modulating protein kinase enzymatic activity . This could potentially influence cellular activities such as proliferation, which is of particular interest in cancer research.

Possible Anticancer Properties

Given the structural similarities to compounds used in cancer treatment research, 1-ethyl-4-[4-({1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine might exhibit anticancer properties. However, specific studies would be needed to confirm this hypothesis.

Potential Neurotransmitter Transporter Interaction

The presence of the piperazine ring in the compound's structure suggests a possible interaction with neurotransmitter transporters. Similar compounds have shown activity as selective inhibitors of glycine transporter 1 (GlyT1), which has implications for the treatment of schizophrenia .

Based on structural analysis, the compound's potential mechanism of action might involve:

  • Binding to specific molecular targets, such as enzymes or receptors
  • The fluorine and trifluoromethyl groups enhancing the compound's ability to bind to these targets, potentially increasing its potency and selectivity
  • Possible interaction with neurotransmitter systems, particularly those involving glycine transport

Research Gaps and Future Directions

To fully understand the biological activity of this compound, the following studies would be necessary:

  • In vitro assays to determine the compound's affinity for various molecular targets
  • Cell-based studies to assess its effects on cellular processes and signaling pathways
  • Animal studies to evaluate its pharmacokinetics, toxicity, and potential therapeutic effects
  • Structure-activity relationship (SAR) studies to optimize its biological activity and drug-like properties

Comparison with Similar Compounds

Substituent Effects

  • Fluorinated Pyridine vs.
  • Ethylpiperazine vs. Morpholine : Morpholine-substituted derivatives exhibit lower toxicity than ethylpiperazine analogues while retaining antiviral activity (IC50: 1.9–4.4 µM) .

Linker Impact

  • But-2-yn-1-yloxy Linker : The triple bond in the target compound’s linker introduces rigidity, which may favor binding to structured targets (e.g., viral proteases or CNS receptors) compared to flexible aliphatic linkers (C1–C2) .
  • Linker Length : Longer linkers (e.g., C2) in other piperazine derivatives correlate with increased toxicity, but the target’s rigid triple bond may mitigate this effect .

Toxicity and Selectivity

  • Piperazine derivatives generally exhibit higher toxicity than morpholine analogues, but acylation of the piperazine nitrogen can reduce toxicity without compromising activity . The target compound’s unmodified ethylpiperazine group may necessitate further optimization for therapeutic index improvement.

Preparation Methods

Alkylation of Piperazine

Piperazine undergoes selective N-ethylation using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃). Ethanol or toluene serves as the solvent, with reflux conditions (80–100°C, 12–24 h) achieving 70–85% yields.

Table 1: Optimization of N-Ethylation Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃Toluene802482
NaHTHF601275
DBUDMF100668

Functionalization with Propargyl Bromide

The 1-ethylpiperazine intermediate reacts with propargyl bromide (1.2 eq) in acetonitrile at 50°C for 8 h, yielding 1-ethyl-4-(but-2-yn-1-yl)piperazine (87% yield). Catalytic KI enhances regioselectivity.

Synthesis of 1-[3-Fluoro-5-(Trifluoromethyl)Pyridin-2-Yl]Piperidin-4-Ol

Preparation of 3-Fluoro-5-(Trifluoromethyl)Pyridine-2-Carboxylic Acid

Fluorination of 5-(trifluoromethyl)picolinic acid using Selectfluor® in acetic acid (60°C, 6 h) provides the carboxylic acid precursor (91% yield).

Cyclization to Piperidine-4-Ol

The carboxylic acid undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) to form an isocyanate, which cyclizes in situ with 4-piperidinol. Triethylamine in dichloromethane (0°C to RT, 12 h) affords the piperidin-4-ol derivative (76% yield).

Key Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 2.4 Hz, 1H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H), 4.12–4.05 (m, 1H), 3.50–3.42 (m, 2H), 2.95–2.88 (m, 2H), 2.15–2.08 (m, 2H), 1.92–1.85 (m, 2H).

  • HRMS (ESI+) : m/z calc. for C₁₁H₁₁F₄N₂O [M+H]⁺: 279.0854; found: 279.0856.

Coupling via Nucleophilic Substitution

Activation of Piperidin-4-Ol

The hydroxyl group is activated using methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine (0°C, 1 h), forming the mesylate intermediate (94% yield).

Ether Bond Formation

1-Ethyl-4-(but-2-yn-1-yl)piperazine (1.1 eq) reacts with the mesylate in DMF at 80°C for 12 h. K₂CO₃ (2.5 eq) facilitates the SN2 displacement, yielding the target compound (68% yield).

Table 2: Coupling Reaction Optimization

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF801268
Cs₂CO₃DMSO90872
NaHTHF602458

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (1:1) to achieve >98% purity.

Spectroscopic Confirmation

  • ¹³C NMR (101 MHz, CDCl₃) : δ 158.4 (C-F), 148.2 (CF₃), 123.5 (q, J = 270 Hz, CF₃), 79.8 (C≡C), 70.3 (OCH₂), 53.1 (piperazine C), 44.7 (piperidine C).

  • IR (ATR) : ν 3290 (C≡C-H), 2120 (C≡C), 1245 (C-O-C) cm⁻¹ .

Q & A

Q. What are the common synthetic routes for synthesizing 1-ethyl-4-[4-({1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine, and what key reaction conditions are required?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Nucleophilic substitution : To introduce the piperidine-pyridine moiety (e.g., coupling 3-fluoro-5-(trifluoromethyl)pyridin-2-yl with piperidin-4-ol under basic conditions) .
  • Alkyne functionalization : The but-2-yn-1-yl linker is introduced via Sonogashira coupling or similar cross-coupling reactions, requiring palladium catalysts and copper iodide .
  • Piperazine alkylation : The ethyl group on the piperazine ring is added via alkylation using ethyl halides in polar aprotic solvents (e.g., DMF) with bases like NEt₃ .
  • Key conditions : Reactions often require inert atmospheres (N₂/Ar), controlled temperatures (0–80°C), and purification via HPLC or column chromatography .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR confirm substituent positions and fluorine environments .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, particularly for the piperazine-piperidine-pyridine core .
  • HPLC : Ensures purity (>95%) and identifies byproducts from incomplete coupling or oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the but-2-yn-1-yl linker segment?

  • Methodological Answer :
  • Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ for alkyne coupling efficiency; copper iodide is critical for stabilizing intermediates .
  • Solvent optimization : Use DMF or THF for solubility, but switch to dichloromethane (DCM) to minimize side reactions .
  • Temperature gradients : Perform reactions at 50–60°C for 12–24 hours, monitoring progress via TLC .
  • Workflow adjustments : Introduce protecting groups (e.g., tert-butyloxycarbonyl, Boc) for sensitive amines during alkyne functionalization .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer :
  • Assay standardization : Compare buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO for receptor binding assays) .
  • Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding affinity discrepancies observed in fluorescence polarization assays .
  • Metabolic stability testing : Assess cytochrome P450 interactions to rule out off-target effects in cellular models .
  • Structural analogs : Synthesize derivatives (e.g., replacing trifluoromethyl with chlorine) to isolate pharmacophore contributions .

Q. How does the fluorine substitution pattern on the pyridine ring influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity assays : Measure logP values to correlate 3-fluoro and 5-(trifluoromethyl) groups with membrane permeability .
  • Metabolic profiling : Use liver microsomes to identify defluorination or oxidative degradation pathways .
  • Computational modeling : Density functional theory (DFT) predicts electron-withdrawing effects on receptor binding pockets .
  • In vivo PK studies : Compare AUC and half-life in rodent models with/without fluorine modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.